![molecular formula C15H23NO3 B1419324 O-Desmethyl Mebeverine Acid CAS No. 586357-02-0](/img/structure/B1419324.png)
O-Desmethyl Mebeverine Acid
Overview
Description
O-Desmethyl Mebeverine Acid (ODMBA) is a metabolite of Mebeverine , an antispasmodic drug used to alleviate symptoms associated with irritable bowel syndrome and other gastrointestinal illnesses . It is formed from Mebeverine by hydrolysis and subsequent oxidation and demethylation .
Synthesis Analysis
The synthesis of O-Desmethyl Mebeverine Acid involves the hydrolysis of Mebeverine, followed by oxidation and demethylation . More details about its synthesis can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of O-Desmethyl Mebeverine Acid is C15H23NO3 . It has a molecular weight of 265.35 . The structure contains a total of 42 bonds, including 19 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amine, 1 hydroxyl group, and 1 aromatic hydroxyl .Chemical Reactions Analysis
A high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for the simultaneous analysis of Mebeverine metabolites, including O-Desmethyl Mebeverine Acid .Physical And Chemical Properties Analysis
O-Desmethyl Mebeverine Acid is a solid substance . It is slightly soluble in DMSO and Methanol .Scientific Research Applications
Pharmacokinetics
O-Desmethyl Mebeverine Acid: is extensively used in pharmacokinetic studies. It is a primary metabolite of Mebeverine, an antispasmodic agent . The compound’s concentration in human plasma can be quantified using sensitive HPLC-MS/MS methods, which are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties .
Metabolite Analysis
In metabolite analysis, O-Desmethyl Mebeverine Acid serves as an internal standard to quantify Mebeverine metabolites in human plasma. This application is vital for drug development and safety assessments, ensuring that metabolites are within therapeutic and non-toxic levels .
Toxicology & Xenobiotic Metabolism
The study of toxicology and xenobiotic metabolism utilizes O-Desmethyl Mebeverine Acid to investigate the metabolic pathways of Mebeverine. Understanding these pathways helps in predicting drug interactions and potential toxic effects .
Drug Metabolism Research
Researchers use O-Desmethyl Mebeverine Acid to explore the drug metabolism of Mebeverine. This includes studying the enzymes involved in its biotransformation and identifying any active or inactive metabolites formed .
Antispasmodic Drug Analysis
As a metabolite of an antispasmodic agent, O-Desmethyl Mebeverine Acid is analyzed to understand the efficacy and mechanism of action of Mebeverine in treating conditions like irritable bowel syndrome .
Biochemical Studies
In biochemical studies, O-Desmethyl Mebeverine Acid is used to understand the chemical and physical properties of Mebeverine. This includes solubility tests, stability assessments, and formulation development for improved drug delivery .
Safety And Hazards
The safety data sheet for O-Desmethyl Mebeverine Acid advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTCBAFIXOMULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661899 | |
Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desmethyl Mebeverine Acid | |
CAS RN |
586357-02-0 | |
Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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